9-Amino-3-Aza-Spiro[5.5]Undecane-3-Carboxylic Acid Tert-Butyl Ester Oxalate
CAS No.:
Cat. No.: VC17459879
Molecular Formula: C17H30N2O6
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H30N2O6 |
|---|---|
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate;oxalic acid |
| Standard InChI | InChI=1S/C15H28N2O2.C2H2O4/c1-14(2,3)19-13(18)17-10-8-15(9-11-17)6-4-12(16)5-7-15;3-1(4)2(5)6/h12H,4-11,16H2,1-3H3;(H,3,4)(H,5,6) |
| Standard InChI Key | CIURBANGWLHRCG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CCC(CC2)N)CC1.C(=O)(C(=O)O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 9-Amino-3-Aza-Spiro[5.5]Undecane-3-Carboxylic Acid Tert-Butyl Ester Oxalate comprises a spiro[5.5]undecane system, where two cyclohexane rings share a single nitrogen atom at the 3-position. The 9-amino group and 3-carboxylic acid tert-butyl ester substituents introduce polarity and steric bulk, influencing both reactivity and solubility. X-ray crystallography of analogous spiro compounds, such as 3-Oxa-9-azaspiro[5.5]undecane, reveals chair conformations for the cyclohexane rings and a planar amide bond geometry .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.4 g/mol |
| CAS Number | VC17459879 |
| XLogP3 (Predicted) | 1.2 |
| Hydrogen Bond Donors | 2 (amino and oxalate groups) |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy of the compound shows characteristic peaks at 3300 cm (N–H stretch), 1720 cm (ester C=O), and 1640 cm (oxalate C=O). Nuclear magnetic resonance (NMR) data () reveal distinct signals for the tert-butyl group (δ 1.42 ppm, singlet) and spirocyclic protons (δ 3.1–3.6 ppm, multiplet) .
Synthesis and Optimization
Synthetic Pathways
The synthesis follows a seven-step sequence, as outlined in patent EP3327006B1 :
-
Core Formation: Cyclocondensation of ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate yields the spiro[5.5]undecane skeleton.
-
Amino Group Introduction: Nitromethane addition under Michael conditions, followed by catalytic hydrogenation, installs the 9-amino group.
-
Esterification: The carboxylic acid at position 3 is protected as a tert-butyl ester using di-tert-butyl dicarbonate (BocO).
-
Salt Formation: Oxalic acid treatment produces the oxalate salt, improving stability and crystallinity.
| Step | Reaction | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Spirocycle Formation | 65 | 92 |
| 2 | Amino Group Installation | 78 | 88 |
| 3 | Ester Protection | 82 | 95 |
| 4 | Oxalate Salt Formation | 91 | 99 |
Process Challenges
Key hurdles include regioselective functionalization at the 9-position and minimizing epimerization during hydrogenation. Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating .
Applications in Drug Discovery
Intermediate for Bioactive Molecules
The compound serves as a building block for sigma receptor (SR) ligands, exemplified by 2,7-diazaspiro[4.4]nonane derivatives . Although direct pharmacological data for this molecule are unavailable, structural analogs demonstrate nanomolar affinities for S1R and S2R subtypes, correlating with analgesic efficacy in capsaicin-induced allodynia models .
Structure-Activity Relationship (SAR) Insights
-
Spiro Ring Size: Enlarging the spiro system from [4.4] to [5.5] enhances target selectivity but reduces blood-brain barrier permeability .
-
Amino Group: Primary amines at position 9 improve hydrogen bonding with aspartate residues in SR binding pockets .
Comparative Analysis with Analogous Compounds
3-Azaspiro[5.5]undecane-3,9-dicarboxylic Acid Derivatives
The tert-butyl ester analog (CAS: 170228-81-6) lacks the 9-amino group but shares similar solubility profiles () . Its synthetic utility is limited by lower reactivity in nucleophilic substitutions .
2,7-Diazaspiro[4.4]nonane Derivatives
These smaller spirocycles exhibit superior S1R/S2R binding ( nM) but suffer from metabolic instability . The [5.5] system’s rigidity may address this via reduced cytochrome P450 interactions.
Future Directions and Challenges
Targeted Modifications
-
Prodrug Development: Ester hydrolysis to release the free carboxylic acid could enhance bioavailability.
-
Hybrid Molecules: Conjugation with NSAIDs (e.g., ibuprofen) may synergize anti-inflammatory effects.
Regulatory Considerations
Current data gaps in chronic toxicity and genotoxicity necessitate OECD 471-compliant assays before clinical exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume